2-Ethoxy-3-nitro-benzoic acid hydrazide
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Overview
Description
2-Ethoxy-3-nitro-benzoic acid hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are known for their versatile chemical properties and are widely used in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-nitro-benzoic acid hydrazide typically involves the reaction of 2-Ethoxy-3-nitro-benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Ethoxy-3-nitro-benzoic acid+Hydrazine hydrate→2-Ethoxy-3-nitro-benzoic acid hydrazide
The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-nitro-benzoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding azides or other derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of azides or other hydrazide derivatives.
Substitution: Formation of substituted benzoic acid hydrazides.
Scientific Research Applications
2-Ethoxy-3-nitro-benzoic acid hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-nitro-benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The hydrazide moiety can form covalent bonds with target molecules, leading to the modulation of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3-nitro-benzoic acid: Lacks the hydrazide moiety but shares the ethoxy and nitro groups.
3-Nitro-benzoic acid hydrazide: Lacks the ethoxy group but contains the nitro and hydrazide moieties.
2-Ethoxy-benzoic acid hydrazide: Lacks the nitro group but contains the ethoxy and hydrazide moieties.
Uniqueness
2-Ethoxy-3-nitro-benzoic acid hydrazide is unique due to the presence of all three functional groups (ethoxy, nitro, and hydrazide) in a single molecule
Properties
IUPAC Name |
2-ethoxy-3-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-2-16-8-6(9(13)11-10)4-3-5-7(8)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFMVPHGIJNCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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